
Desleucyl vancomycin
Übersicht
Beschreibung
Desleucyl vancomycin is a semisynthetic derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is widely used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus. This compound is created by removing the N-methyl-leucine residue from vancomycin, which significantly alters its binding properties and antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desleucyl vancomycin is typically synthesized through Edman degradation, a method that sequentially removes amino acids from the N-terminus of a peptide. In this case, the N-methyl-leucine residue is cleaved from vancomycin .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the soil actinomycete Amycolatopsis orientalis to produce vancomycin, followed by chemical modification to remove the N-methyl-leucine residue. This process requires precise control of reaction conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Desleucyl vancomycin primarily undergoes substitution reactions due to the removal of the N-methyl-leucine residue. This modification affects its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan, a key component of bacterial cell walls .
Common Reagents and Conditions: The Edman degradation process uses phenyl isothiocyanate as a reagent to cleave the N-terminal amino acid. The reaction is typically carried out under mild alkaline conditions .
Major Products Formed: The primary product of this reaction is this compound, which lacks the N-methyl-leucine residue and exhibits altered binding properties and antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Mechanism of Action
Desleucyl vancomycin is characterized by the removal of the N-methyl-leucine side chain through Edman degradation, which significantly impacts its antimicrobial efficacy. Research has shown that this compound is devoid of antimicrobial activities against Gram-positive bacteria, primarily due to its impaired ability to bind to the d-Ala-d-Ala terminus of peptidoglycan (PG) precursors in bacterial cell walls .
Comparison of Antimicrobial Potency
Compound | Activity Against Gram-Positive Bacteria | Binding Affinity to d-Ala-d-Ala |
---|---|---|
Vancomycin | Yes | High |
This compound | No | None |
Chlorobiphenyl-Desleucyl-Vancomycin | Moderate | Altered |
The lack of activity in this compound highlights its role as a control compound in studies aimed at understanding the mechanisms of vancomycin resistance.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to study the interactions between this compound and PG. These simulations indicate that the absence of the N-methyl-leucine side chain results in a significant loss of stability in the glycopeptide-PG complex compared to vancomycin and its other derivatives .
Key Findings from MD Simulations
- Stability Analysis : this compound exhibits higher root-mean-square deviation (RMSD) values, indicating lower stability when bound to PG compared to other analogs.
- Binding Interactions : The lack of hydrophobic interactions due to the missing side chain leads to reduced binding affinity and flexibility within the complex .
Resistance Mechanisms
This compound serves as an important model for studying antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci (VRE). The emergence of VRE has been linked to modifications in PG precursors, such as replacing d-Ala-d-Ala with d-Ala-d-Lac, which drastically reduces vancomycin's binding affinity .
In Vivo Studies
In vivo studies utilizing strains of Streptococcus coelicolor have demonstrated that the presence of this compound can induce resistance pathways that further complicate treatment strategies against resistant strains .
Case Studies and Experimental Applications
Several studies have utilized this compound as a reference compound to evaluate new derivatives with enhanced activity against resistant strains:
- Chlorobiphenyl-Desleucyl-Vancomycin : This compound retains some inhibitory effects on peptidoglycan synthesis despite lacking direct binding capabilities. It has been shown to inhibit transglycosylation processes essential for bacterial cell wall synthesis .
- Investigations into Novel Glycopeptide Antibiotics : Research has focused on modifying other amino acids within the vancomycin structure to improve binding affinities against d-Ala-d-Lac termini found in resistant bacteria, using this compound as a baseline for comparison .
Wirkmechanismus
Desleucyl vancomycin inhibits bacterial cell wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. the removal of the N-methyl-leucine residue significantly weakens this binding, reducing its antimicrobial activity. The compound’s mechanism of action involves disrupting the transglycosylation process required for peptidoglycan synthesis, leading to the accumulation of peptidoglycan precursors and inhibition of cell wall formation .
Vergleich Mit ähnlichen Verbindungen
Chlorobiphenyl-desleucyl-vancomycin: A derivative that includes a chlorobiphenyl group, enhancing its binding properties and antimicrobial activity.
Oritavancin: A semisynthetic glycopeptide antibiotic with modifications that enhance its potency against resistant bacteria.
Uniqueness: Desleucyl vancomycin is unique in that it serves as a model compound for studying the effects of structural modifications on glycopeptide antibiotics. Its reduced antimicrobial activity highlights the importance of the N-methyl-leucine residue in vancomycin’s mechanism of action .
Biologische Aktivität
Desleucyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin, which is primarily known for its effectiveness against Gram-positive bacteria, particularly in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and enterococci. The modification in this compound involves the removal of the leucine residue, affecting its biological activity and interaction with bacterial cell wall synthesis pathways.
This compound's mechanism of action is closely related to that of vancomycin, which inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the bacterial cell wall precursors. However, this compound demonstrates significantly reduced activity due to its inability to effectively bind to this critical site.
Key Findings on Biological Activity
-
Inhibition of Peptidoglycan Synthesis :
- Studies have shown that this compound is largely inactive in inhibiting peptidoglycan synthesis when compared to its parent compound, vancomycin. Specifically, while chlorobiphenyl-desleucyl-vancomycin retains some inhibitory activity, this compound itself does not effectively inhibit peptidoglycan synthesis in vitro .
-
Resistance Mechanisms :
- The emergence of vancomycin-resistant enterococci (VRE) highlights the limitations of this compound. In VRE, the D-Ala-D-Ala terminus is often replaced with D-Ala-D-Lac, which significantly reduces binding affinity for both vancomycin and its derivatives . this compound fails to induce the expression of resistance genes in these strains, indicating a lack of interaction with the resistance pathways activated by standard vancomycin .
-
Comparative Efficacy :
- In comparative studies, this compound has been shown to lack the potency necessary for clinical applications against resistant strains. For instance, chlorobiphenyl-desleucyl-vancomycin was found to be comparable in potency to vancomycin against certain bacterial strains, while this compound did not demonstrate significant activity .
Table: Comparative Biological Activity
Compound | Inhibition of Peptidoglycan Synthesis | Activity Against VRE | Binding Affinity |
---|---|---|---|
Vancomycin | High | Yes | Strong |
This compound | None | No | None |
Chlorobiphenyl-Desleucyl-Vancomycin | Moderate | Yes | Moderate |
Study 1: In Vitro Activity Against Enterococci
A study evaluated various glycopeptide analogs' ability to inhibit peptidoglycan synthesis using UDP-muramyl substrates. This compound was found inactive compared to chlorobiphenyl-desleucyl-vancomycin and standard vancomycin .
Study 2: Resistance Gene Induction
Research indicated that this compound does not activate VanS-dependent resistance mechanisms in VRE strains. This lack of induction suggests that the compound's structural modifications severely limit its interaction with bacterial signaling pathways .
Study 3: Molecular Dynamics Simulations
Molecular dynamics simulations revealed that this compound's altered structure leads to a significant reduction in binding affinity for peptidoglycan precursors. The simulations showed that while standard vancomycin forms stable complexes with D-Ala-D-Ala, this compound does not achieve similar interactions .
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUQZZTTLVMFJ-LCEIAXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62Cl2N8O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115236-65-2 | |
Record name | Vancomycin hexapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.